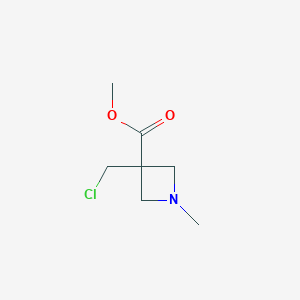

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate

Description

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate is a specialized azetidine derivative featuring a chloromethyl substituent, a methyl group on the nitrogen atom, and a methyl ester moiety. Azetidines are four-membered saturated heterocycles valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug candidates. The chloromethyl group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-9-4-7(3-8,5-9)6(10)11-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLEZAXFCRSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloromethylating agents. One common method is the reaction of 3-(chloromethyl)azetidine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include azetidine derivatives with various functional groups replacing the chlorine atom.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: The primary alcohol derivative is a major product.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate features a chloromethyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 177.61 g/mol. The presence of the azetidine ring contributes to its unique reactivity profile, allowing for various chemical transformations.

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its chloromethyl group can participate in nucleophilic substitution reactions, making it suitable for creating derivatives with varied biological activities. For example:

- Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles such as amines and thiols, leading to the formation of new compounds with diverse biological properties.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield derivatives that may exhibit enhanced or novel biological activities.

Biology

This compound has shown potential in biological studies, particularly in the following areas:

- Enzyme Inhibition: The compound can be utilized to study enzyme mechanisms by modifying nucleophilic sites within enzymes, potentially leading to the development of enzyme inhibitors.

- Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in antibiotic development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the formulation of products tailored for specific industrial needs.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Testing: A study reported significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.

- Cancer Cell Line Studies: Research involving breast cancer cell lines (MCF7) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its promise as a candidate for cancer therapy development .

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate (CAS: 2225154-16-3)

Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate (C₇H₁₃NO₃)

Table 1: Comparative Analysis of Structural Features

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s methyl group on nitrogen likely reduces lipophilicity compared to the ethyl analog (LogP ~0.7 for the ethyl variant) .

- Reactivity:

- Stability:

- Chloromethyl groups may confer hydrolytic instability under basic conditions, whereas the hydroxy variant is more prone to dehydration or ester hydrolysis .

Biological Activity

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various reactions including nucleophilic substitution, oxidation, and reduction, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows for the modification of biomolecules, potentially altering their functions and interactions within biological systems.

- Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles such as amines and thiols, leading to the formation of new compounds with varied biological properties.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives that may exhibit enhanced or novel biological activities.

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds derived from this compound have shown effectiveness against breast cancer cells by inhibiting key enzymes involved in cancer progression .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL, indicating a promising candidate for further development as an antimicrobial agent .

- Evaluation of Anticancer Effects: In another study, a synthesized derivative was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 μM after 48 hours of treatment. This suggests that the compound may interfere with cancer cell metabolism or induce apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for biological testing.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 75% | THF at room temperature |

| Oxidation | 80% | Potassium permanganate in aqueous solution |

| Reduction | 90% | Lithium aluminum hydride |

These methods allow for the generation of various derivatives that can be screened for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves functionalizing the azetidine ring. A common approach is the alkylation of 1-methylazetidine-3-carboxylate derivatives using chloromethylating agents (e.g., chloromethyl chloride or bis(chloromethyl) ether under anhydrous conditions). Key parameters include temperature control (0–5°C to avoid side reactions) and the use of aprotic solvents like dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts like di-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the chloromethyl (-CH2Cl) proton signals at δ 3.8–4.2 ppm (split due to coupling with adjacent protons) and the azetidine ring protons (δ 3.0–3.5 ppm).

- ¹³C NMR : The carbonyl carbon (ester group) appears at δ 165–170 ppm, while the chloromethyl carbon resonates at δ 40–45 ppm.

- IR Spectroscopy : Strong absorption bands for the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Cl stretch (600–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C8H13ClNO2 (calc. ~202.06) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution (SN2) reactions, and what strategies mitigate competing elimination pathways?

- Methodological Answer : The chloromethyl group is highly electrophilic, making it prone to SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the azetidine ring and methyl substituents can slow reactivity. To favor substitution over elimination:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ mild bases (e.g., K2CO3) to deprotonate nucleophiles without inducing β-hydride elimination.

- Monitor reaction progress via TLC or HPLC to optimize reaction times .

Q. What computational approaches are used to predict the stability and electronic properties of this compound, and how do these models align with experimental observations?

- Methodological Answer :

- DFT Calculations : Assess the compound’s conformational stability by modeling the azetidine ring’s puckering and chloromethyl group orientation. Basis sets like B3LYP/6-31G* predict bond angles and charge distribution.

- Molecular Dynamics (MD) Simulations : Evaluate solvation effects in common solvents (e.g., acetonitrile) to predict solubility and aggregation behavior.

- QSPR Models : Correlate calculated dipole moments (~3.5–4.0 D) with experimental solubility data. Discrepancies often arise from crystal packing effects not captured in simulations .

Q. In medicinal chemistry, how is this compound leveraged as a building block for bioactive derivatives, and what structural modifications enhance target binding?

- Methodological Answer : The chloromethyl group enables facile functionalization to create prodrugs or targeted inhibitors. Examples include:

- Anticancer Agents : Replace -Cl with amine-containing moieties (e.g., piperazine) to enhance DNA intercalation.

- Antimicrobials : Introduce sulfonamide groups via nucleophilic substitution to target bacterial dihydropteroate synthase.

- Pharmacokinetic Optimization : Ester hydrolysis (e.g., using liver esterases) can release active carboxylic acid derivatives in vivo. In vitro assays (e.g., MIC for antimicrobial activity) validate efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for chloromethylation of azetidine derivatives?

- Methodological Answer : Variability often stems from differences in:

- Reagent Purity : Impurities in chloromethylating agents (e.g., traces of HCl) can lead to side reactions.

- Solvent Drying : Residual water in solvents promotes hydrolysis of the chloromethyl group to hydroxymethyl derivatives.

- Workup Protocols : Incomplete removal of byproducts (e.g., using aqueous NaHCO3 washes) may artificially inflate yields. Reproducibility requires strict adherence to anhydrous conditions and NMR/HPLC validation of intermediates .

Safety and Handling

Q. What precautions are critical when handling this compound due to its reactivity and toxicity?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent moisture absorption and degradation.

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with metals (e.g., Al, Fe) that may catalyze decomposition.

- Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.